molecular formula C17H26BrN3O2 B3073953 1-Boc-4-(2-amino-1-(4-bromophenyl)ethyl)piperazine CAS No. 1018544-60-9

1-Boc-4-(2-amino-1-(4-bromophenyl)ethyl)piperazine

Cat. No. B3073953
CAS RN: 1018544-60-9
M. Wt: 384.3 g/mol
InChI Key: JMFUAWTWLKXIEF-UHFFFAOYSA-N
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Description

1-Boc-4-(2-amino-1-(4-bromophenyl)ethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research for its unique properties and potential applications in various fields.

Scientific Research Applications

Chemical Design and Synthesis in Medicinal Chemistry

1-Boc-4-(2-amino-1-(4-bromophenyl)ethyl)piperazine is a derivative in the piperazine class, a crucial scaffold in medicinal chemistry. Piperazine derivatives have been extensively researched and synthesized due to their versatile pharmacological properties, including acting as central nervous system agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine agents. The structure-activity relationship of these compounds reveals that slight modifications to the substitution pattern on the piperazine nucleus can significantly affect the medicinal potential of the resultant molecules, making them an essential focus in drug design and discovery (Rathi et al., 2016).

Potential Therapeutic Applications

The analogs and derivatives of piperazine, including 1-Boc-4-(2-amino-1-(4-bromophenyl)ethyl)piperazine, have been linked to a range of therapeutic applications. Notably, these compounds have shown potential in the development of new analgesic and anti-inflammatory drugs. For instance, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester, a piperazine derivative, demonstrated significant anti-nociceptive and anti-inflammatory effects mediated through the serotonergic pathway (Daiany Priscilla Bueno Silva et al., 2015). Another study highlighted 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for their remarkable anti-acetylcholinesterase (anti-AChE) activity, indicating their potential as antidementia agents (Sugimoto et al., 1990).

Pharmacokinetic and Diagnostic Research

Piperazine derivatives have also been studied for their pharmacokinetic properties and potential in diagnostic imaging. For instance, radioiodinated analogs of piperazine compounds were evaluated as single photon emission computed tomography (SPECT) radiopharmaceuticals for mapping sigma receptors in the central nervous system (CNS) and peripheral organs, reflecting their potential in functional imaging and diagnostic applications (Hirata et al., 2006).

properties

IUPAC Name

tert-butyl 4-[2-amino-1-(4-bromophenyl)ethyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BrN3O2/c1-17(2,3)23-16(22)21-10-8-20(9-11-21)15(12-19)13-4-6-14(18)7-5-13/h4-7,15H,8-12,19H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFUAWTWLKXIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(CN)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(2-amino-1-(4-bromophenyl)ethyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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